molecular formula C25H27ClN6 B11280237 6-(4-benzylpiperidin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(4-benzylpiperidin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11280237
M. Wt: 447.0 g/mol
InChI Key: XMPPFHAADDMJMI-UHFFFAOYSA-N
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Description

6-(4-benzylpiperidin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the nucleophilic substitution reaction where the piperidine ring is introduced.

    Functionalization with benzyl and chloro-methylphenyl groups: These groups are introduced through various coupling reactions, such as Suzuki or Stille coupling, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield amines or alcohols depending on the functional groups targeted.

Scientific Research Applications

6-(4-benzylpiperidin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its effects on different biological pathways and its potential as a drug candidate.

    Chemical Biology: It is used as a tool compound to study the function of specific proteins and enzymes.

    Industrial Applications: The compound can be used in the development of new materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-tert-butyl-3-(1-naphthyl)pyrazolo[3,4-d]pyrimidine: This compound shares the pyrazolo[3,4-d]pyrimidine core but has different substituents, leading to distinct biological activities.

    1-naphthyl PP1: Another pyrazolo[3,4-d]pyrimidine derivative with potent inhibitory activity against specific kinases.

Uniqueness

6-(4-benzylpiperidin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct biological properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C25H27ClN6

Molecular Weight

447.0 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C25H27ClN6/c1-17-8-9-20(15-22(17)26)28-23-21-16-27-31(2)24(21)30-25(29-23)32-12-10-19(11-13-32)14-18-6-4-3-5-7-18/h3-9,15-16,19H,10-14H2,1-2H3,(H,28,29,30)

InChI Key

XMPPFHAADDMJMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C)Cl

Origin of Product

United States

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